molecular formula C7H7F2NO B11944095 2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol

2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol

Cat. No.: B11944095
M. Wt: 159.13 g/mol
InChI Key: OSOBVVANSKWZSS-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol (CAS: 159,13674, C₇H₇F₂NO) is a fluorinated alcohol featuring a pyridin-4-yl group attached to a difluorinated ethanol backbone. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the aromatic nitrogen of pyridine, influencing its electronic properties, solubility, and reactivity. This molecule is of interest in medicinal chemistry and materials science due to fluorine’s ability to modulate lipophilicity, metabolic stability, and hydrogen-bonding interactions .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2,2-difluoro-1-pyridin-4-ylethanol

InChI

InChI=1S/C7H7F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,6-7,11H

InChI Key

OSOBVVANSKWZSS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol typically involves the reaction of pyridine derivatives with difluoroethanol. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a difluoroethanol derivative under basic conditions . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted pyridine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The difluoroethanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

2-(Pyridin-4-yl)ethan-1-ol

Structure: Lacks fluorine atoms at the ethanol β-position. Properties:

  • Synthesis : Prepared via reduction of ethyl 2-(pyridin-4-yl)acetate using LiAlH₄ (74% yield) .
  • NMR Data : Hydroxyl proton at δ 4.13 ppm, pyridin-4-yl protons at δ 7.27–8.42 ppm .
    Comparison :
  • The absence of fluorine reduces electron-withdrawing effects, leading to lower acidity of the hydroxyl group.
  • Higher metabolic susceptibility compared to fluorinated analogs due to unprotected β-position .

2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol

Properties :

  • Lipophilicity: Increased logP compared to non-fluorinated analog due to fluorine’s hydrophobicity.

Substituent Variation: Halogens vs. Fluorine

2-Bromo-1-(pyridin-4-yl)ethan-1-ol

Structure : Bromine replaces β-fluorines.
Properties :

  • Reactivity : Bromine’s leaving-group capability makes it reactive in nucleophilic substitutions (e.g., SN2 reactions).
  • Physical Data : Molecular weight 202.05 g/mol (vs. 159.14 g/mol for difluoro analog) .

Ketone vs. Alcohol Derivatives

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5c)

Structure : Ketone group replaces alcohol; pyrrolidine substituent.
Synthesis : Prepared via coupling reactions .
Comparison :

  • Electrophilicity : Ketone enhances electrophilicity at the α-carbon, differing from the alcohol’s nucleophilic hydroxyl group.
  • Biological Activity : Ketones often serve as intermediates in drug synthesis, whereas alcohols may act as final pharmacophores .

Aromatic Ring Modifications

2,2-Difluoro-1-(2-fluorophenyl)ethanone

Structure : Fluorophenyl replaces pyridin-4-yl.
Comparison :

  • Electronic Effects : Pyridine’s nitrogen introduces resonance effects, while fluorophenyl relies on inductive fluorine effects.

1-[2-(Difluoromethyl)pyridin-4-yl]ethan-1-one

Structure: Difluoromethyl group on pyridine ring. Properties: Molecular weight 171.15 g/mol; ketone functionality alters reactivity compared to ethanol derivatives .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key NMR Shifts (δ, ppm)
This compound C₇H₇F₂NO 159.14 -OH, -CF₂ -OH: ~4.8–5.2 (broad)
2-(Pyridin-4-yl)ethan-1-ol C₇H₉NO 123.15 -OH -OH: 4.13
2-Bromo-1-(pyridin-4-yl)ethan-1-ol C₇H₈BrNO 202.05 -Br, -OH N/A

Table 2: Metabolic Stability Comparison

Compound Metabolic Stability (Human Liver Microsomes)
2-Alkylimidazole Analog 1 () 20% biotransformation after 4 h
2-Alkylimidazole Analog 2 () 10% biotransformation after 4 h
This compound* *Predicted >80% stability (analogous to fluorinated imidazoles)

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